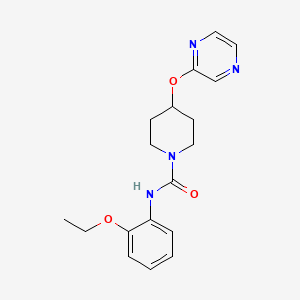
N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C18H22N4O3
- Molecular Weight: 342.4 g/mol
- CAS Number: 1448062-61-0
The compound features a piperidine ring substituted with a pyrazine moiety and an ethoxyphenyl group, which may contribute to its biological activity.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition: Many piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Antimicrobial Activity: The presence of the pyrazine ring is associated with enhanced antimicrobial properties against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of related compounds, derivatives containing pyrazine exhibited significant activity against resistant strains of bacteria. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against M. tuberculosis, indicating potent antimycobacterial properties .
Enzyme Inhibition
Research has demonstrated that piperidine derivatives can serve as effective inhibitors of AChE. For example, related compounds have shown IC50 values ranging from 1.13 to 6.28 µM against urease, suggesting potential therapeutic uses in managing conditions like kidney stones and urinary tract infections .
Case Studies
- Antibacterial Efficacy : A series of synthesized compounds similar to this compound were tested for antibacterial activity. The results indicated that certain derivatives had strong inhibitory effects on Salmonella typhi and Bacillus subtilis, with some exhibiting selective toxicity towards pathogenic strains while being non-toxic to human cell lines .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of piperidine derivatives, noting that compounds with similar structures could mitigate neurodegenerative processes by inhibiting AChE and modulating neurotransmitter levels .
Summary of Findings
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)22-11-7-14(8-12-22)25-17-13-19-9-10-20-17/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYGQCQYPPPNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














